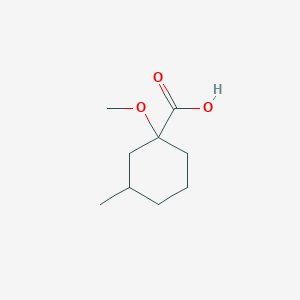

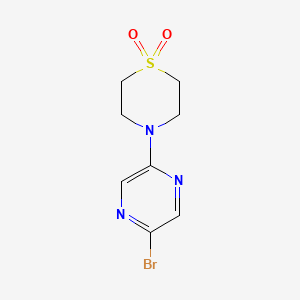

![molecular formula C36H62O31 B12313940 2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

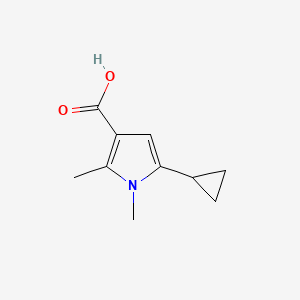

1,1,1,1-Kestohexose: is a fructooligosaccharide, a type of carbohydrate composed of fructose units. It is naturally found in certain plants, such as Morinda officinalis and Poa ampla . This compound is known for its neuroprotective and antidepressant-like activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides .

Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:

Extraction: The plant material is crushed and soaked in water.

Separation: The extract is then subjected to centrifugation or other separation techniques to isolate the fructooligosaccharides.

Purification: The isolated compound is purified through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products: The major products formed from these reactions include various derivatives of 1,1,1,1-Kestohexose with modified functional groups .

Scientific Research Applications

Chemistry: 1,1,1,1-Kestohexose is used as a model compound in studying carbohydrate chemistry and enzymatic processes .

Biology: It has been found to have neuroprotective effects, preventing decreases in viability and nerve growth factor expression induced by corticosterone in PC12 cells .

Medicine: The compound exhibits antidepressant-like activities, reducing immobility time in the forced swim test in rats .

Industry: 1,1,1,1-Kestohexose is used in the food industry as a prebiotic, promoting the growth of beneficial gut bacteria .

Mechanism of Action

1,1,1,1-Kestohexose exerts its effects through several mechanisms:

Comparison with Similar Compounds

Inulin: Another fructooligosaccharide with similar prebiotic properties.

Fructo-oligosaccharide GF5: A related compound with similar neuroprotective and antidepressant-like activities.

Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains, which contribute to its distinct biological activities .

Properties

Molecular Formula |

C36H62O31 |

|---|---|

Molecular Weight |

990.9 g/mol |

IUPAC Name |

2-[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2 |

InChI Key |

BWRYDXSZCCQXIF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)

![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)

![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)

![rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis](/img/structure/B12313913.png)